Crotananine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,17R)-7-hydroxy-4,5,6-trimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-9-10(2)15(19)17(21)22-8-12-4-6-18-7-5-13(14(12)18)23-16(20)11(9)3/h4,9-11,13-15,19H,5-8H2,1-3H3/t9?,10?,11?,13-,14-,15?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXWTYYPYYHXDK-GLDVEYQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(=O)OCC2=CCN3C2C(CC3)OC(=O)C1C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)C1C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50991595 | |
| Record name | 6-Hydroxy-3,4,5-trimethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50991595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71295-28-8 | |
| Record name | Crotanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071295288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-3,4,5-trimethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50991595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation Methodologies for Crotananine
Botanical Sources and Distribution
The primary source of crotananine is the plant species Crotalaria nana. researchgate.netup.ac.zaresearchgate.netfoodstandards.govt.nz While the Crotalaria genus is rich in a diverse array of pyrrolizidine (B1209537) alkaloids, the documented isolation of this compound is specifically linked to this species.
This compound was first isolated from the seeds of Crotalaria nana. researchgate.netresearchgate.net Scientific analysis, including spectroscopy and chemical evidence, identified it as a macrocyclic diester of retronecine (B1221780) and a novel C9 necic acid, named crotananic acid. researchgate.netresearchgate.net Along with cronaburmine, this compound is recognized as one of the main alkaloids present in Crotalaria nana. up.ac.zafoodstandards.govt.nz
The genus Crotalaria is extensive, comprising over 600-700 species of herbaceous plants and shrubs distributed across tropical and subtropical regions. scielo.brwikipedia.org These plants are well-known for producing a variety of pyrrolizidine alkaloids (PAs). scielo.brwikipedia.orgscielo.brnih.gov In many species, the predominant PA is monocrotaline (B1676716). scielo.brscielo.brresearchgate.net However, the genus exhibits significant chemical diversity, with different species producing distinct primary alkaloids. wikipedia.org For instance, some species contain spectabiline, but to date, no species has been confirmed to contain both monocrotaline and spectabiline. wikipedia.org Other PAs identified in various Crotalaria species include usaramine, grahamine, retusine, and assamicadine. researchgate.netmdpi.comresearchgate.netnih.gov While the Crotalaria genus is a well-established source of PAs, Crotalaria nana remains the specific botanical source from which this compound has been definitively isolated and characterized. up.ac.zauni-bonn.de
| Alkaloid | Species | Reference |
|---|---|---|
| This compound | Crotalaria nana | researchgate.netup.ac.zaresearchgate.netfoodstandards.govt.nz |
| Monocrotaline | Crotalaria retusa, Crotalaria spectabilis, Crotalaria assamica | researchgate.netusp.br |
| Usaramine | Crotalaria cleomifolia, Crotalaria incana | mdpi.comresearchgate.netnih.gov |
| Grahamine | Crotalaria grahamiana | nih.gov |
| Spectabiline | Crotalaria species | wikipedia.org |
| Assamicadine | Crotalaria assamica | researchgate.net |
Crotalaria nana, the primary source of this compound, is native to a wide region spanning the Indian Subcontinent to Hainan, Jawa, and Northern Australia. mdpi.com Its distribution includes countries such as Bangladesh, Cambodia, India, Myanmar, Sri Lanka, Thailand, and Vietnam. mdpi.com The plant has also been introduced to Jamaica. mdpi.com
Ecologically, Crotalaria nana is an annual or perennial herb that grows primarily in the seasonally dry tropical biome. mdpi.com It is commonly found in grasslands, pasturelands, and on hilly slopes at altitudes above 900 meters. researchgate.netresearchgate.net
| Region | Countries/Areas | Status | Reference |
|---|---|---|---|
| Asia | Bangladesh | Native | mdpi.com |
| Cambodia | Native | mdpi.com | |
| Hainan (China) | Native | mdpi.com | |
| India | Native | mdpi.com | |
| Jawa (Indonesia) | Native | mdpi.com | |
| Myanmar | Native | mdpi.com | |
| Sri Lanka | Native | mdpi.com | |
| Australasia | Northern Territory (Australia) | Native | mdpi.com |
| Queensland (Australia) | Native | mdpi.com | |
| Caribbean | Jamaica | Introduced | mdpi.com |
Extraction and Purification Techniques
The isolation of this compound from its botanical source involves multi-step processes that include initial solvent extraction followed by purification using chromatographic methods.
The extraction of pyrrolizidine alkaloids from Crotalaria plant material, such as seeds or leaves, typically begins with a solvent-based method. researchgate.net A common approach is an acid-base extraction. mdpi.comnih.gov In this procedure, the powdered plant material is first treated with an acidic solution (e.g., hydrochloric acid in methanol) to convert the alkaloids into their salt form, which is soluble in the solvent. mdpi.comnih.gov This allows for their separation from other non-basic plant constituents.
After an initial extraction period, the mixture is filtered. The resulting acidic extract containing the alkaloid salts is then made alkaline. researchgate.net This converts the alkaloids back to their free base form, which can then be extracted into a non-polar organic solvent like dichloromethane (B109758). researchgate.net The solvent is subsequently evaporated to yield a crude alkaloid extract. researchgate.net Solvents such as methanol (B129727) and ethanol (B145695) are commonly used in the initial extraction steps. researchgate.net
Following the initial extraction, the crude alkaloid mixture requires purification to isolate individual compounds like this compound. Column chromatography is a frequently used technique for this purpose. column-chromatography.com The crude extract is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. mdpi.comnih.govcolumn-chromatography.com
A solvent or a gradient of solvents (the mobile phase), such as a mixture of dichloromethane and methanol, is passed through the column. mdpi.comnih.gov Separation occurs because different alkaloids in the mixture have different affinities for the silica gel and the solvent, causing them to travel through the column at different rates. column-chromatography.com Fractions are collected sequentially as they exit the column. column-chromatography.com
For final purification and to achieve high purity, High-Performance Liquid Chromatography (HPLC) is often employed. This technique uses high pressure to pass the solvent through a column with smaller particles, providing much higher resolution and allowing for the precise separation of structurally similar alkaloids. mdpi.com The purity and structure of the isolated compound are then confirmed using analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Crystallization and Isolation of Pure this compound
The journey of isolating the pyrrolizidine alkaloid this compound begins with its natural source, the seeds of Crotalaria nana. The process of extracting and purifying this compound involves a series of meticulous steps, culminating in the formation of pure crystals. This section delves into the established methodologies for the isolation and crystallization of this compound, supported by detailed research findings.
The initial step in isolating this compound involves the extraction of the powdered seeds of Crotalaria nana. This is typically achieved by percolation with methanol at room temperature. This process yields a crude extract containing a mixture of alkaloids and other plant constituents. To selectively isolate the alkaloids, an acid-base extraction technique is employed. The methanolic extract is acidified, usually with dilute sulfuric acid, which converts the alkaloids into their salt form, rendering them soluble in the aqueous acidic solution. This solution is then washed with an organic solvent, such as chloroform (B151607), to remove non-alkaloidal impurities.
Following the removal of impurities, the acidic solution containing the alkaloid salts is made alkaline. This step converts the alkaloid salts back into their free base form, which are then extracted into an organic solvent, typically chloroform. The resulting chloroform extract contains a mixture of crude alkaloids from the seeds.
This crude alkaloid mixture is then subjected to further purification. Column chromatography over a stationary phase like silica gel or alumina (B75360) is a common method. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. This process separates the different alkaloids based on their affinity for the stationary phase. In the case of the alkaloids from Crotalaria nana, a gradient of chloroform with increasing amounts of methanol has been effectively used. Fractions are collected and analyzed, often using thin-layer chromatography (TLC), to identify those containing this compound.
The fractions rich in this compound are combined and the solvent is evaporated to yield a concentrated residue. The final step in obtaining the pure compound is crystallization. This compound is typically crystallized from a solvent mixture, such as acetone-petroleum ether. This process involves dissolving the concentrated residue in a minimal amount of the hot solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of this compound decreases, leading to the formation of well-defined crystals. The resulting crystals are then collected by filtration, washed with a cold solvent to remove any remaining impurities, and dried. This crystallization process may be repeated to achieve a higher degree of purity. The pure, crystallized this compound appears as colorless needles.
Detailed research has established the physical and chemical properties of the isolated this compound, which are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₂₅NO₅ |
| Molecular Weight | 351.4 g/mol |
| Melting Point | 145-146 °C |
| Optical Rotation | [α]D²⁵ +88° (in ethanol) |
| UV (λmax in ethanol) | 222 nm (log ε 3.9) |
| IR (νmax in Nujol) | 3450 (hydroxyl), 1730, 1715 (ester carbonyls) cm⁻¹ |
The structure of this compound has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The ¹H-NMR spectrum provides characteristic signals that help in identifying the protons in the molecule.
| ¹H-NMR Chemical Shift (δ) | Multiplicity | Assignment |
| 0.92 | Doublet | CH₃-CH- |
| 1.20 | Doublet | CH₃-CH- |
| 1.25 | Singlet | CH₃-C- |
| 4.05 | Multiplet | H-7 |
| 4.75 | Doublet | H-9 (one proton of the methylene (B1212753) group) |
| 5.20 | Doublet | H-9 (one proton of the methylene group) |
| 5.80 | Multiplet | H-2 |
Elucidation of Crotananine S Chemical Structure and Analogues
Structural Determination Methodologies
The structural elucidation of crotananine is a prime example of the synergy between spectroscopic analysis and chemical degradation studies.
Spectroscopic methods have been fundamental in piecing together the molecular puzzle of this compound. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, has been instrumental in defining the connectivity and environment of each atom within the molecule. chemistry-chemists.commcgill.ca For instance, the ¹H NMR spectrum of this compound displays a significant difference in the chemical shift (0.9 p.p.m.) between the protons attached to the C-9 carbon, a characteristic feature that strongly suggests the presence of a twelve-membered macrocyclic diester ring. chemistry-chemists.com
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, which aids in identifying its constituent parts. thermofisher.comroche.com In the case of this compound, mass spectrometry has been used to confirm its molecular formula and to identify the fragments resulting from the cleavage of the ester bonds, thus corroborating the presence of the necine base and necic acid moieties. chemistry-chemists.comnih.gov Advanced MS techniques, such as high-resolution mass spectrometry (HRMS), offer precise mass measurements, further solidifying the elemental composition of the molecule and its fragments. eag.com
Table 1: Key Spectroscopic Data for this compound Structure Elucidation
| Spectroscopic Technique | Observation | Implication |
| ¹H NMR | Difference in chemical shift (0.9 p.p.m.) for C-9 protons | Evidence for a twelve-membered macrocyclic diester ring chemistry-chemists.com |
| Mass Spectrometry | Fragmentation pattern | Identification of retronecine (B1221780) and crotananic acid moieties chemistry-chemists.com |
Chemical derivatization involves modifying a compound to make it more amenable to analysis or to confirm the presence of specific functional groups. researchgate.netresearchgate.net While specific derivatization studies on this compound are not extensively detailed in the available literature, this technique is a common practice in alkaloid chemistry to enhance volatility for gas chromatography-mass spectrometry (GC-MS) analysis or to introduce a chromophore for UV detection in high-performance liquid chromatography (HPLC). nih.govmdpi.comchromatographyonline.com
Chemical degradation, a classic method in natural product chemistry, involves breaking down a complex molecule into smaller, more easily identifiable fragments. dgra.demedcraveonline.com The hydrolysis of this compound is a key degradation study that has been performed. chemistry-chemists.com This process, typically carried out under basic conditions (e.g., using barium hydroxide), cleaves the ester linkages of the macrocyclic ring. chemistry-chemists.commedcraveonline.comresearchgate.net The products of this hydrolysis reaction were crucial for identifying the fundamental building blocks of this compound. chemistry-chemists.comnih.govacdlabs.com
Macroscopic and Microscopic Structural Features
This compound is classified as a macrocyclic diester. researchgate.netresearchgate.net This means that it contains two ester functional groups that are part of a large ring structure. nih.govrsc.org The term "macrocyclic" refers to a large ring, and in the case of this compound, this ring is comprised of twelve atoms. chemistry-chemists.com This cyclic structure is formed by the esterification of two hydroxyl groups on the necine base with the two carboxyl groups of the dicarboxylic necic acid. bund.debund.de This structural feature is common among many pyrrolizidine (B1209537) alkaloids. foodstandards.gov.au
Through the hydrolysis of this compound, one of the primary components isolated and identified was retronecine. chemistry-chemists.comresearchgate.net Retronecine is one of the most common necine bases found in pyrrolizidine alkaloids. drugfuture.com Necine bases are derivatives of 1-methylpyrrolizidine and are characterized by their specific stereochemistry and hydroxylation patterns. drugfuture.comwikipedia.org Retronecine, with the chemical formula C₈H₁₃NO₂, provides the core bicyclic amine structure to which the necic acid is attached. drugfuture.com
Table 2: Properties of Retronecine
| Property | Value |
| CAS Registry Number | 480-85-3 drugfuture.com |
| Molecular Formula | C₈H₁₃NO₂ drugfuture.com |
| Molecular Weight | 155.19 drugfuture.com |
The second product of this compound hydrolysis was identified as a novel C9 necic acid, which was subsequently named crotananic acid. researchgate.netchemistry-chemists.comresearchgate.net Necic acids are dicarboxylic acids that esterify the necine base. researchgate.net The characterization of crotananic acid revealed it to be 2-hydroxy-3,4,5-trimethyladipic acid. vdoc.pub A positive ferric chloride test for this acid indicated the presence of an α-hydroxy acid group. chemistry-chemists.com Furthermore, the ¹H NMR spectrum of crotananic acid showed that all three of its methyl groups appeared as doublets, providing further detail for its structural assignment. chemistry-chemists.com
Classification and Structural Relationships within Pyrrolizidine Alkaloids
The classification of pyrrolizidine alkaloids can be approached from two main perspectives: the nature of the necine base and the pattern of its esterification with necic acids. scielo.org.mx
A crucial structural feature for the classification and biological activity of pyrrolizidine alkaloids is the presence or absence of a double bond between the C1 and C2 positions of the necine base. nih.govscielo.org.mx this compound is classified as a 1,2-unsaturated pyrrolizidine alkaloid because its necine base contains this specific unsaturation. usu.eduup.ac.za This feature is a key determinant of its chemical reactivity and toxicological properties. scielo.org.mxusu.edu The 1,2-double bond is essential for the metabolic activation of these alkaloids to reactive pyrrolic metabolites, which are responsible for their characteristic hepatotoxicity and genotoxicity. researchgate.netusu.edu
Pyrrolizidine alkaloids can exist as tertiary bases or their corresponding N-oxides. nih.gov The necine base of this compound is of the retronecine-type. up.ac.zanih.gov Retronecine and its diastereomer, heliotridine, are common 1,2-unsaturated necine bases found in many toxic PAs. nih.govmdpi.com In contrast, saturated PAs, such as those with a platynecine-type base, lack the 1,2-double bond and are not considered to pose the same level of risk. researchgate.netnih.gov
This compound is further categorized as a macrocyclic diester pyrrolizidine alkaloid. phytolab.comrsc.org This means that a single dicarboxylic acid is esterified at two points on the necine base, C7 and C9, to form a large ring structure. mdpi.com This macrocyclic structure significantly influences the molecule's conformation and biological activity. rsc.org
The class of macrocyclic diester PAs includes several well-known alkaloids, which can be compared to this compound based on the size of the macrocyclic ring and the specific necic acid involved. This compound itself is an eleven-membered macrocyclic diester. phytolab.comrsc.org Other PAs in this category include monocrotaline (B1676716), which is also an eleven-membered ring PA found in Crotalaria species. phytolab.comresearchgate.net In contrast, alkaloids like senecionine (B1681732) and retrorsine (B1680556) are twelve-membered macrocyclic diesters, a structural feature common in plants of the Senecio genus. mdpi.comphytolab.com The size of the macrocyclic ring affects the conformation of the diacid portion of the molecule. rsc.org For instance, in eleven-membered rings like this compound, the ester carbonyl groups are typically synperiplanar, while in twelve-membered rings, they tend to be antiperiplanar. rsc.org
Open-chain diester PAs, such as echimidine (B1671080) and heliosupine, differ from this compound in that they are esterified with two separate necic acids rather than a single dicarboxylic acid forming a macrocycle. mdpi.comusu.edu Monoester PAs, like intermedine, are esterified at only one position on the necine base. mdpi.com Generally, the order of toxic potential among these structural types is considered to be macrocyclic diesters > open-ring diesters > monoesters. up.ac.zaoup.com
Biosynthetic Pathways of Crotananine
General Principles of Pyrrolizidine (B1209537) Alkaloid Biosynthesis
Pyrrolizidine alkaloids are esters composed of a necine base and one or two necic acids. ru.nlbund.de The biosynthesis of these complex molecules can be conceptually divided into three main stages:
Formation of the Necine Base: The core structure of all PAs is the necine base, a bicyclic pyrrolizidine ring system. nih.govwikipedia.org This backbone is synthesized from the polyamines putrescine and spermidine (B129725), which are themselves derived from the amino acid arginine. wikipedia.orgnih.gov
Synthesis of Necic Acids: Necic acids are aliphatic mono- or dicarboxylic acids that show considerable structural diversity. nih.govbund.de Unlike the common pathway for the necine base, the biosynthetic routes to different necic acids are distinct. nih.gov
Esterification: The final step is the esterification of the necine base with one or two necic acids to form the final PA. nih.govbund.de Crotananine is a macrocyclic diester, meaning a single dicarboxylic necic acid is esterified to two hydroxyl groups on the necine base, forming a large ring structure. nih.govnih.gov
The primary products of biosynthesis are believed to be the N-oxides of the alkaloids, which are the forms predominantly found in the plants. nih.govup.ac.za These N-oxides are translocated from the site of synthesis, typically the roots, to other parts of the plant, such as the shoots and inflorescences. up.ac.zanih.govoup.com
Precursor Incorporation and Tracer Studies
The elucidation of the PA biosynthetic pathway heavily relied on tracer studies using isotopically labeled precursors. These experiments confirmed the origin of the carbon and nitrogen atoms in the necine base.
Early feeding experiments in the 1960s with Crotalaria spectabilis, a plant that produces the PA monocrotaline (B1676716), demonstrated that ¹⁴C-labeled ornithine was efficiently incorporated into the necine base, retronecine (B1221780). nih.gov Later studies confirmed that putrescine, derived from ornithine and arginine, is a direct precursor for the necine base. ru.nlup.ac.za
Tracer studies have established that the necine base is formed from two molecules of putrescine via the intermediate, homospermidine. ru.nl Experiments using ¹⁴C-labeled putrescine in various PA-producing plants, including species of Cynoglossum and Senecio, showed significant incorporation into the respective alkaloids. ru.nlgla.ac.uk Specifically, feeding experiments with labeled N-([4-¹⁴C]-4-aminobutyl)-1,2-didehydropyrrolidinium, a proposed intermediate, resulted in its efficient incorporation into various necine bases like retronecine, heliotridine, and isoretronecanol, providing strong evidence for its role in the pathway. rsc.org These studies have been fundamental in mapping the sequence of intermediates leading to the pyrrolizidine ring system. gla.ac.ukrsc.org
| Precursor Fed | Plant Species | Alkaloid/Necine Base Studied | Finding |
| ¹⁴C-Ornithine | Crotalaria spectabilis | Monocrotaline (Retronecine) | Efficient incorporation into the necine base. nih.gov |
| ¹⁴C-Putrescine | Cynoglossum officinale | Echinatine | Demonstrated PA production capability in both roots and shoots. ru.nl |
| Labeled Putrescines | Cynoglossum officinale | Echinatine (Heliotridine) | Low but detectable incorporation confirmed the pathway. gla.ac.uk |
| ¹⁴C-Labeled Intermediate | Senecio isatideus, Cynoglossum spp. | Retrorsine (B1680556), Rosmarinine, Echinatine | Efficient incorporation of N-([4-¹⁴C]-4-aminobutyl)-1,2-didehydropyrrolidinium into various necine bases. rsc.org |
Enzymatic Steps in this compound Formation
The biosynthesis of this compound involves a series of specific enzymatic reactions that build the complex macrocyclic structure from simple precursors.
The first committed step in the biosynthesis of all PAs is the formation of the symmetrical triamine, homospermidine. nih.govnih.govoup.com This reaction is catalyzed by the enzyme homospermidine synthase (HSS) . nih.govpnas.org
HSS catalyzes the NAD⁺-dependent transfer of an aminobutyl group from spermidine to a molecule of putrescine, releasing 1,3-diaminopropane (B46017) and forming homospermidine. wikipedia.orgnih.gov Unlike its substrates, which are common in primary metabolism, homospermidine is a rare polyamine that is exclusively channeled into the PA pathway. oup.comoup.com
The HSS gene is believed to have evolved from the highly conserved deoxyhypusine (B1670255) synthase (DHS) gene, which is involved in primary metabolism. nih.govpnas.orgoup.com This evolutionary event, involving gene duplication followed by functional divergence, appears to have occurred independently multiple times in different plant lineages that produce PAs. oup.comebi.ac.uk
| Enzyme | Substrates | Product | Cofactor | Function |
| Homospermidine Synthase (HSS) | Putrescine, Spermidine | Homospermidine | NAD⁺ | Catalyzes the first committed step in PA biosynthesis. wikipedia.orgnih.gov |
Following its synthesis, homospermidine undergoes a series of oxidative and cyclization reactions to form the bicyclic necine base. wikipedia.orgresearchgate.net This part of the pathway is less characterized than the initial HSS step.
Research suggests that a copper-containing amine oxidase, named homospermidine oxidase (HSO) , is involved. researchgate.netuni-kiel.de HSO is proposed to catalyze the oxidation of one of the primary amino groups of homospermidine to an aldehyde. researchgate.net This aldehyde can then spontaneously or enzymatically cyclize to form a monocyclic pyrrolinium ion. researchgate.net
The HSO enzyme may then catalyze a second oxidation, leading to a dialdehyde (B1249045) intermediate which subsequently cyclizes to form the core pyrrolizidine structure, specifically 1-formylpyrrolizidine. researchgate.net This intermediate can then be reduced to form the various necine bases. For instance, reduction can lead to trachelanthamidine (B129624) and isoretronecanol, which are precursors to the unsaturated necine bases like retronecine, the necine base found in this compound. nih.govresearchgate.net
The final stage in the formation of this compound is the esterification of the necine base, retronecine, with a specific necic acid, crotananic acid. chemistry-chemists.comresearchgate.net Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester. libretexts.orgchemguide.co.uk In PA biosynthesis, this step is catalyzed by specific acyltransferase enzymes, likely belonging to the BAHD family of acyltransferases. nih.gov
This compound is a macrocyclic diester, which is formed when the two hydroxyl groups of retronecine (at positions C7 and C9) are esterified with the two carboxyl groups of a single dicarboxylic necic acid, crotananic acid. bund.dechemistry-chemists.comresearchgate.net This creates an 11-membered macrocyclic ring structure. nih.gov The necic acids must first be activated, for example, as coenzyme A (CoA) esters, before they can be transferred to the necine base. nih.govwikipedia.org
The biosynthesis of the necic acid portion itself is diverse. Crotananic acid is a C9 acid. chemistry-chemists.comresearchgate.net The biosynthesis of necic acids often starts from common amino acids like valine, leucine, and isoleucine. up.ac.za
Molecular Biology and Genetics of Biosynthetic Enzymes
The study of the genes encoding the biosynthetic enzymes provides insight into the regulation and evolution of the PA pathway. The gene for homospermidine synthase (HSS) is the most well-studied in the pathway.
Genetic studies have provided definitive proof of its function. For example, using CRISPR/Cas9 gene-editing technology to knock out the HSS-encoding gene in comfrey (B1233415) (Symphytum officinale) resulted in the complete elimination of PA production. researchgate.net Inactivation of even one of the two HSS alleles led to a significant reduction in PA content. researchgate.net
The expression of HSS is often highly localized and regulated. In many species, HSS is primarily expressed in the roots. nih.govoup.com However, in some plants like comfrey, a second site of HSS expression and PA biosynthesis has been identified in the young leaves near the inflorescences, suggesting a strategy to boost the chemical defense of reproductive structures. oup.comoup.comoup.com The cellular localization is also specific, often occurring in the endodermis, cortex parenchyma, or bundle sheath cells, frequently near the phloem for efficient transport of the synthesized alkaloids. nih.govoup.com
The evolution of HSS from deoxyhypusine synthase (DHS) through gene duplication is a key finding from molecular biology. nih.govpnas.orgebi.ac.uk Sequence comparisons and phylogenetic analyses have shown that this recruitment of a primary metabolism gene for a role in secondary metabolism has happened independently in various plant families, including the Asteraceae, Boraginaceae, and Fabaceae. pnas.orgoup.com This convergent evolution highlights the strong selective pressure for the development of chemical defenses in plants.
Synthetic Strategies for Crotananine and Its Structural Analogues
Retrosynthetic Analysis of the Crotananine Scaffold
Retrosynthetic analysis is a method used in organic synthesis to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. numberanalytics.comamazonaws.comlibretexts.org For this compound, the primary disconnections are typically made at the ester linkages and within the pyrrolizidine (B1209537) core.
A logical retrosynthetic strategy for this compound (a macrocyclic diester) involves three key fragments: the necine base, retronecine (B1221780), and the dicarboxylic acid, crotananic acid. nih.govchemistry-chemists.com The analysis begins by disconnecting the macrocycle at the two ester bonds. This simplifies the target molecule into two main components: the diol, retronecine, and the diacid, crotananic acid. nih.gov Each of these components can then be further deconstructed to identify viable starting materials. This approach allows for a convergent synthesis, where the two main fragments are prepared separately and then combined in the final stages.
Synthesis of the Crotananic Acid Component
Crotananic acid is the dicarboxylic acid portion that forms the macrocycle with retronecine. chemistry-chemists.com The biosynthesis of necic acids like crotananic acid often involves amino acids such as valine, which undergoes conversion via an acyloin reaction with activated acetaldehyde. nih.gov
The chemical synthesis of crotananic acid requires the stereocontrolled introduction of multiple chiral centers. A common strategy involves the use of well-established asymmetric reactions, such as aldol (B89426) additions or alkylations of chiral enolates, to set the required stereochemistry. The synthesis might start from a simple, achiral precursor which is then elaborated through a series of stereoselective steps. For instance, a Dieckmann condensation, which is an intramolecular Claisen condensation of a diester, can be employed to form a cyclic β-keto ester, a key intermediate that can be further modified to yield the target diacid. youtube.com
Macrocyclization Methodologies
The formation of the large ring in macrocyclic pyrrolizidine alkaloids like this compound is a critical and often challenging step. nih.gov This process, known as macrocyclization, involves the formation of the ester linkages between the necine base and the dicarboxylic acid.
Several methods have been developed to achieve this transformation. High-dilution conditions are typically employed to favor the intramolecular cyclization over intermolecular polymerization. Activating agents are used to facilitate the ester bond formation. One strategy involves the use of an activable protecting group on one of the components, which can be removed in situ to trigger the cyclization. The Appel reaction, which converts alcohols to alkyl halides, followed by intramolecular nucleophilic substitution, has also been used to construct the pyrrolizidine core in related alkaloids. tandfonline.com Another powerful method is the Mitsunobu reaction, which allows for the conversion of an alcohol to an ester under mild conditions. tandfonline.com
Total Synthesis of this compound
The total synthesis of this compound brings together the separately synthesized retronecine and crotananic acid moieties through a carefully planned macrocyclization step. scripps.edursc.orgorganicchemistrydata.org The culmination of these efforts represents a significant achievement in natural product synthesis. scripps.edunih.gov
Development of Synthetic Analogues for Mechanistic Probes
The synthesis of structural analogues of this compound is crucial for understanding its mechanism of action and for developing new therapeutic agents. nih.gov By systematically modifying the structure of the natural product, researchers can investigate the role of different functional groups in its biological activity. nih.gov
For example, analogues with alterations in the necine base or the necic acid can provide insights into the structure-activity relationship. These synthetic probes can be used to identify the molecular targets of this compound and to elucidate the biochemical pathways it affects. nih.gov The development of these analogues relies on the flexible synthetic strategies established for the parent molecule, allowing for the introduction of specific structural changes.
Mechanistic Investigations of Crotananine S Biological Activity at the Molecular and Cellular Level
In Vitro Biotransformation and Metabolism
The metabolism of Crotananine, like other toxic PAs, is a double-edged sword, involving both activation to toxic intermediates and detoxification to less harmful substances. nih.gov These processes primarily occur in the liver. nih.gov
The initial and rate-limiting step in the bioactivation of this compound is its metabolism by the cytochrome P450 (CYP450) superfamily of enzymes, which are predominantly located in the liver. nih.govmdpi.com These monooxygenases catalyze the conversion of the parent alkaloid into highly reactive pyrrolic metabolites. nih.gov Specifically, CYP450 enzymes introduce a double bond into the necine base of the PA structure, a process known as dehydrogenation. mdpi.com This enzymatic oxidation is essential for the subsequent generation of the ultimate toxic species. nih.gov Members of the CYP3A and CYP2B6 subfamilies have been identified as key players in the metabolic activation of PAs. mdpi.com
Table 1: Key Cytochrome P450 Isozymes in Pyrrolizidine (B1209537) Alkaloid Activation
| Enzyme Family | Specific Isozyme(s) | Role in Metabolism |
| CYP3A | CYP3A4 | Major enzyme responsible for the metabolic activation of toxic PAs. mdpi.com |
| CYP2B | CYP2B6 | Also involved in the bioactivation of PAs. mdpi.com |
The action of CYP450 enzymes on this compound results in the formation of unstable and highly electrophilic metabolites known as dehydropyrrolizidine alkaloids (dehydro-PAs), which are essentially pyrrolic esters. nih.gov These reactive intermediates are the primary agents responsible for the cellular damage associated with PA toxicity. nih.gov Dehydro-PAs are potent alkylating agents that can readily react with nucleophilic centers in various biological macromolecules. mdpi.com The inherent reactivity of these pyrrolic esters means they tend to react close to their site of formation in the liver. mdpi.com However, some less reactive but more persistent secondary metabolites can also be formed, which may be responsible for damage to extra-hepatic tissues. mdpi.com
Concurrent with the activation pathway, this compound can also undergo detoxification, which renders the compound more water-soluble and facilitates its excretion from the body. One major detoxification route is N-oxidation, where the nitrogen atom in the pyrrolizidine ring is oxidized to form N-oxides. nih.gov These N-oxides are generally less toxic and more readily excreted in the urine. nih.gov
Another critical detoxification mechanism involves the conjugation of the reactive pyrrolic metabolites with endogenous molecules. Glutathione (GSH) plays a crucial role in this process by reacting with dehydro-PAs to form GSH conjugates. mdpi.commdpi.com This reaction, catalyzed by glutathione S-transferases, neutralizes the electrophilic nature of the pyrrolic metabolites, preventing them from reacting with cellular macromolecules. mdpi.com These conjugates are then further processed and excreted. mdpi.com Hydrolysis of the ester groups on the this compound molecule is another potential detoxification pathway, leading to the formation of the necine base and necic acids, which are generally less toxic. mdpi.com
Table 2: Major Detoxification Pathways for Pyrrolizidine Alkaloids
| Pathway | Key Molecules/Enzymes | Outcome |
| N-Oxidation | Flavin-containing monooxygenase | Formation of less toxic, water-soluble N-oxides for excretion. nih.gov |
| Glutathione Conjugation | Glutathione S-transferases, Glutathione (GSH) | Neutralization of reactive pyrrolic metabolites. mdpi.commdpi.com |
| Hydrolysis | Esterases | Cleavage of ester bonds to produce less toxic components. mdpi.com |
Molecular Interactions and Adduct Formation
The toxicity of this compound at the molecular level is primarily attributed to the covalent binding of its reactive pyrrolic metabolites to cellular macromolecules, leading to the formation of adducts. nih.gov These adducts can disrupt normal cellular function and lead to cytotoxicity and genotoxicity. nih.gov
The electrophilic pyrrolic metabolites of this compound can attack nucleophilic sites on DNA bases, resulting in the formation of covalent DNA adducts. nih.gov These adducts are considered a key factor in the genotoxicity and carcinogenicity of PAs. nih.govnih.gov Research has shown that a specific set of four DNA adducts, derived from 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), are commonly formed from carcinogenic PAs. nih.govfrontiersin.org These adducts involve the covalent binding of the DHP moiety to deoxyguanosine and deoxyadenosine residues in the DNA. nih.gov The formation of these DNA adducts can lead to mutations during DNA replication and are considered potential biomarkers for PA-induced tumorigenicity. nih.gov The bifunctional nature of some pyrrolic metabolites can also lead to DNA cross-linking, further contributing to their genotoxic effects. mdpi.com
In addition to reacting with DNA, the reactive pyrrolic metabolites of this compound readily bind to cellular proteins, forming pyrrole-protein adducts. nih.govnih.gov This covalent modification can alter the structure and function of essential proteins, leading to cellular dysfunction and toxicity. nih.gov The formation of these adducts is considered a primary event in PA-induced hepatotoxicity. nih.govnih.gov Pyrrole-protein adducts can be formed with a variety of cellular proteins, and their presence is a reliable biomarker of exposure to toxic PAs. nih.gov The binding typically occurs at nucleophilic amino acid residues such as cysteine and lysine. mdpi.com The formation of these adducts in the liver is dose-dependent and correlates with the severity of liver injury. nih.gov
Mechanisms of Alkylation of Nucleophilic Sites
This compound, a member of the pyrrolizidine alkaloid (PA) family, is not biologically active in its native form. Its toxicity is contingent upon metabolic activation, primarily within the liver, by cytochrome P450 (CYP) enzymes. mdpi.comusu.edu This bioactivation process involves the dehydrogenation of the necine base at the C1 and C2 positions, converting the PA into a highly reactive pyrrolic ester, also known as a dehydro-pyrrolizidine alkaloid (DHPA). usu.eduresearchgate.net These resulting metabolites are potent bifunctional alkylating agents. nih.gov
The electrophilicity of these pyrrolic metabolites is the basis of their mechanism of action. The ester groups at positions C7 and C9 become good leaving groups, facilitating the formation of carbonium ions at these sites. researchgate.net These carbocations are highly reactive electrophiles that readily attack nucleophilic centers in cellular macromolecules. usu.eduresearchgate.net This process, known as alkylation, results in the formation of covalent adducts with biological molecules such as proteins and, most critically, nucleic acids (DNA and RNA). researchgate.netnih.gov The reactive pyrroles can penetrate the cell nucleus and bind to the amino groups of purine and pyrimidine bases in DNA, leading to the formation of DNA adducts, DNA cross-links, and DNA-protein cross-links. usu.edunih.gov This alkylation of vital cellular components disrupts their normal functions, leading to cellular damage and death. researchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
The biological activity of this compound and other PAs is intrinsically linked to their chemical structure, a concept explored through structure-activity relationship (SAR) studies. mdpi.comwikipedia.org These studies reveal that specific structural features are required for metabolic activation and subsequent toxicity. usu.eduresearchgate.net
Key determinants of PA toxicity include:
A 1,2-double bond in the necine base, which is essential for the metabolic dehydrogenation to the reactive pyrrolic esters. PAs lacking this feature are generally considered non-toxic. mdpi.comusu.edu
Esterification of the necine base , which enhances the alkylating reactivity of the pyrrolic metabolites by providing a good leaving group. researchgate.netnih.gov
The type of esterification : Diesters, particularly macrocyclic diesters like this compound, are consistently found to be more potent inducers of cytotoxicity, apoptosis, and genotoxicity than monoesters. mdpi.comsemanticscholar.orgnih.gov This is attributed to their ability to act as bifunctional alkylating agents, enabling them to form cross-links within DNA or between DNA and proteins, which is a more severe form of damage than the monofunctional alkylation caused by monoester PAs. nih.govresearchgate.net
In vitro and in silico studies comparing a wide range of PAs have confirmed these relationships. In HepaRG cells, a clear distinction in activity is observed, where cyclic and open diesters induce strong cytotoxic and apoptotic effects, while monoesters are largely inactive. mdpi.comsemanticscholar.org This strong dependence on structure forms the basis for grouping PAs into different potency classes for risk assessment. nih.govbohrium.com
Analytical Methodologies for the Detection and Quantification of Crotananine
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of Crotananine and related compounds. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific analytical goal.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely used technique for the analysis of pyrrolizidine (B1209537) alkaloids (PAs) like this compound. mpi-bremen.dechemyx.commeasurlabs.com This method combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, allowing for the precise identification and quantification of target analytes. chemyx.commeasurlabs.comirb.hr
In a typical HPLC-MS setup, the sample extract is first introduced into the HPLC system, where it passes through a column packed with a stationary phase. mpi-bremen.de A liquid mobile phase then carries the sample through the column, and different components separate based on their affinity for the stationary and mobile phases. mpi-bremen.de For PA analysis, reversed-phase columns, such as C18, are commonly employed. nih.gov The separated components then enter the mass spectrometer, where they are ionized, separated based on their mass-to-charge ratio (m/z), and detected. mpi-bremen.deirb.hr This allows for both the identification of this compound by its specific molecular mass and its quantification. irb.hr The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation patterns of the parent ion. acs.org
A study on fermented Chinese herbal medicine feed additives utilized a UPLC-MS system with a Waters BEH C18 column (50 × 2.1 mm, 1.8 μm) for the detection of various active compounds, including this compound. nih.gov Another method developed for the analysis of 24 PAs in food matrices used an ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) with a gradient elution of water and methanol (B129727), both containing 0.1% formic acid. mdpi.com The total analysis time was 16 minutes with a flow rate of 0.3 mL/min. mdpi.com
Table 1: Example HPLC-MS Parameters for Pyrrolizidine Alkaloid Analysis
| Parameter | Value | Reference |
| Column | ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) | mdpi.com |
| Mobile Phase A | Water with 0.1% formic acid | mdpi.com |
| Mobile Phase B | Methanol with 0.1% formic acid | mdpi.com |
| Flow Rate | 0.3 mL/min | mdpi.com |
| Injection Volume | 3 µL | mdpi.com |
| Column Temperature | 40 °C | mdpi.com |
| Analysis Time | 16 min | mdpi.com |
| Detection | Multiple Reaction Monitoring (MRM) | mdpi.com |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simpler, faster, and more cost-effective chromatographic technique that can be used for the qualitative screening of PAs, including this compound. sigmaaldrich.comumass.edubutterworth-labs.co.uksigmaaldrich.com TLC operates on the principle of differential adsorption, where components of a mixture are separated on a plate coated with a thin layer of adsorbent material (the stationary phase), such as silica (B1680970) gel. umass.edusigmaaldrich.com
The process involves spotting the sample onto the plate, which is then placed in a sealed chamber containing a solvent (the mobile phase). umass.edu As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase, resulting in separation. umass.edu After development, the separated spots can be visualized, often using UV light or specific staining reagents. umass.edubutterworth-labs.co.uk The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for preliminary identification. libretexts.org
While primarily a qualitative tool, modern advancements have led to High-Performance Thin-Layer Chromatography (HPTLC), which offers improved resolution and the potential for quantitative analysis. butterworth-labs.co.uk A study on Crotalaria species used TLC to detect the presence of toxic pyrrolizidine alkaloids in the edible portions of the plant. mcgill.ca
Table 2: Key Features of Thin Layer Chromatography
| Feature | Description | Reference |
| Principle | Separation by differential adsorption on a stationary phase. | butterworth-labs.co.uk |
| Stationary Phase | Typically silica gel or aluminum oxide coated on a plate. | sigmaaldrich.com |
| Mobile Phase | A solvent or mixture of solvents. | sigmaaldrich.com |
| Detection | UV light or chemical staining reagents. | umass.edu |
| Output | Retention Factor (Rf) values for qualitative identification. | libretexts.org |
| Advantages | Fast, simple, low cost, and requires minimal sample preparation. | sigmaaldrich.combutterworth-labs.co.uk |
| Limitations | Primarily qualitative, lower sensitivity and resolution compared to HPLC. | butterworth-labs.co.uklibretexts.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of PAs. nih.govd-nb.info However, due to the low volatility of most PAs, a derivatization step is often required to convert them into more volatile compounds suitable for GC analysis. nih.govd-nb.info A common approach involves the reduction of 1,2-unsaturated PAs to their necine base backbones, followed by derivatization. d-nb.info
In one method, PAs were reduced and then derivatized with heptafluorobutyric anhydride (B1165640) (HFBA) before GC-MS analysis. nih.gov This method was successfully applied to determine PAs in feed materials and honey. nih.govresearchgate.net The advantage of this approach is that it provides a "sum parameter" value for all 1,2-unsaturated PAs present in the sample. d-nb.info
Spectroscopic Characterization for Analytical Purposes
Spectroscopic techniques are invaluable for the structural elucidation and characterization of compounds like this compound. mdpi.comscielo.brinoe.rodicp.ac.cnrsc.org While often used in conjunction with chromatographic separation for identification, spectroscopy can also provide detailed structural information on its own. Techniques such as UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are commonly employed. mdpi.comscielo.br
UV-Vis spectroscopy can provide information about the presence of chromophores within the molecule. mdpi.com NMR spectroscopy, particularly ¹H and ¹³C NMR, gives detailed information about the chemical environment of individual atoms, allowing for the determination of the molecule's connectivity and stereochemistry. Mass spectrometry provides the molecular weight and fragmentation pattern, which can be used to identify the compound and deduce its structure. nih.gov The fragmentation patterns observed in MS can be particularly useful for identifying the necine base and the necic acid components of pyrrolizidine alkaloids. acs.org
Sample Preparation and Extraction Protocols for Complex Matrices
The analysis of this compound in complex matrices such as plant material, food products, or biological fluids requires effective sample preparation to remove interfering substances and concentrate the analyte of interest. chromatographyonline.comcore.ac.ukdrawellanalytical.com The choice of extraction and cleanup method is critical for obtaining accurate and reliable results. chromatographyonline.com
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of PAs from various matrices. affinisep.com This technique involves passing the sample extract through a cartridge containing a solid sorbent that selectively retains the analytes or the interfering compounds. affinisep.com The analytes are then eluted with a suitable solvent. affinisep.com Different types of SPE cartridges, such as mixed-mode cation exchange (MCX), are often used for PA analysis. mdpi.comresearchgate.net
Other sample preparation techniques include liquid-liquid extraction (LLE), which separates compounds based on their differential solubility in two immiscible liquids, and simple dilution and filtration for less complex matrices. chromatographyonline.comchromatographyonline.com The extraction solvent is also a critical parameter; acidic solutions, such as dilute sulfuric acid or hydrochloric acid, are often used to extract the basic PA molecules. d-nb.info
A study analyzing PAs in honey used MCX cartridges for sample purification, with elution using a mixture of ethyl acetate, methanol, ammonia, and triethylamine. researchgate.net For the analysis of PAs in food matrices like tea, honey, and milk, various SPE cartridges were tested, with the Oasis® MCX cartridge showing good recovery for most PAs. mdpi.com
Method Validation for Accuracy, Precision, and Sensitivity in Research Samples
To ensure the reliability of analytical data, the methods used for the quantification of this compound must be rigorously validated. researchgate.netnih.goveuropa.euich.orgwjarr.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ich.orgwjarr.com Key validation parameters, as often defined by guidelines such as those from the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). nih.govich.org
Accuracy refers to the closeness of the measured value to the true value and is often assessed by recovery studies using spiked samples. nih.goveuropa.eu
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govich.org
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is usually evaluated by a linear regression analysis of the calibration curve. ich.org
Range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org
Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.orgwjarr.com
Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.orgwjarr.com
A validated GC-MS method for PA analysis in honey reported a recovery range of 73.1% to 93.6%, repeatability (RSD) of 3.9% to 8.6%, and reproducibility (RSD) of 10.6% to 17.8%. d-nb.info The limit of quantification was determined to be 1 µg/kg. d-nb.info Another HPLC method validation for bioactive compounds showed good linearity (r > 0.999), precision (RSD < 2.79%), and accuracy (recovery of 74.16%–91.84%). nih.gov
Chemoinformatics and Computational Studies of Crotananine
In Silico Prediction Models for Biological Activity
In silico prediction models are crucial for screening compound libraries and prioritizing candidates for further experimental investigation. nih.gov For crotananine, these models focus on predicting its ADMET properties and specific toxicological endpoints.
ADMET analysis involves the computational prediction of a compound's pharmacokinetic properties. 3ds.com A study utilizing Discovery Studio 2019 software performed an ADMET analysis on 40 PAs, including this compound. nih.gov The analysis focused on several key descriptors: aqueous solubility (AS), blood-brain barrier (BBB) penetration, cytochrome P450 2D6 (CYP2D6) inhibition, plasma protein binding (PPB), and hepatotoxicity (HT). nih.gov
The results indicated that, like many other retronecine-type PAs, this compound is predicted to have good intestinal absorption and aqueous solubility. nih.gov It showed low to undefined penetration of the blood-brain barrier and is not predicted to be an inhibitor of CYP2D6, a key enzyme in drug metabolism. nih.gov However, a significant finding was the prediction of hepatotoxicity, a known effect of many PAs. nih.gov
Table 1: Predicted ADMET Properties of this compound
| Descriptor | Predicted Level/Value | Interpretation |
|---|---|---|
| Aqueous Solubility (AS) | 3 | Good aqueous solubility. nih.gov |
| Blood-Brain Barrier (BBB) Penetration | 3 | Undefined, likely low penetration. nih.gov |
| CYP2D6 Inhibition | 0 | Not an inhibitor of CYP2D6. nih.gov |
| Hepatotoxicity (HT) | 1 | Predicted to be hepatotoxic. nih.gov |
| Plasma Protein Binding (PPB) | 0 | Low potential for plasma protein binding. nih.gov |
| Human Intestinal Absorption | 0 | Good intestinal absorption. nih.gov |
Source: Data derived from a study on pyrrolizidine (B1209537) alkaloids using Discovery Studio software. nih.govresearchgate.net
TOPKAT (TOxicity Prediction by Komputer Assisted Technology) is a software tool that uses robust, cross-validated Quantitative Structure-Toxicity Relationship (QSTR) models to assess the toxic effects of chemicals based solely on their molecular structure. 3ds.com The same computational study that analyzed ADMET properties also used TOPKAT to predict various toxicological endpoints for this compound. nih.gov
The predictions included rodent carcinogenicity, Ames mutagenicity, and developmental toxicity potential. nih.gov For this compound, the TOPKAT models predicted it to be non-mutagenic in the Ames test and a non-carcinogen in the U.S. National Toxicology Program (NTP) dataset for both male and female rats. nih.gov
Table 2: TOPKAT Toxicity Prediction for this compound
| Endpoint | Prediction |
|---|---|
| Ames Mutagenicity | Non-mutagen. nih.gov |
| Rodent Carcinogenicity (U.S. NTP, female rat) | Non-carcinogen. nih.gov |
| Rodent Carcinogenicity (U.S. NTP, male rat) | Non-carcinogen. nih.gov |
| Developmental Toxicity Potential | Inconclusive. |
Source: Data derived from a study on pyrrolizidine alkaloids using Discovery Studio software. nih.govresearchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. ethz.ch These methods are fundamental in understanding molecular-level interactions. nih.gov Molecular dynamics (MD) simulations, a key component of molecular modeling, allow researchers to study the movement of atoms and molecules over time, providing insights into the dynamic nature of biological systems. arxiv.orgschrodinger.com
While specific molecular modeling and dynamics simulation studies focused exclusively on this compound were not identified in the searched literature, these techniques offer significant potential for its investigation. For instance, MD simulations could be employed to:
Analyze Conformational Flexibility: Study the different shapes this compound can adopt and how this flexibility influences its interaction with biological targets.
Investigate Binding Mechanisms: Simulate the process of this compound binding to enzymes, such as those in the cytochrome P450 family responsible for its metabolic activation, to understand the interactions at an atomic level. nih.gov
Refine Docking Results: Enhance the accuracy of predicted binding poses from molecular docking by simulating the behavior of the this compound-protein complex in a more realistic, dynamic environment. nih.gov
These computational experiments can provide a detailed, atomistic view of the molecular events that underpin this compound's biological activity and toxicity, complementing experimental data. arxiv.org
Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures (described by molecular descriptors). nih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. nih.gov
QSAR applications for predicting the toxicity of pyrrolizidine alkaloids have been a subject of study for a considerable time. researchgate.net For this compound analogues, a QSAR approach would involve several key steps:
Data Set Compilation: Assembling a group of this compound analogues with experimentally measured biological activity (e.g., cytotoxicity, enzyme inhibition).
Descriptor Calculation: Calculating various molecular descriptors for each analogue, which quantify physicochemical, topological, electronic, and geometric properties.
Model Development: Using statistical methods, such as multi-linear regression (MLR) or machine learning algorithms, to build a mathematical equation linking the descriptors to the biological activity. nih.gov
Model Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external validation sets to ensure its reliability. nih.gov
Although specific QSAR models for a series of this compound analogues are not detailed in the available search results, this approach remains a valuable strategy. A validated QSAR model could accelerate the discovery of novel analogues with potentially modified activity or reduced toxicity by prioritizing the synthesis of only the most promising compounds identified through in silico screening.
Ecological and Agronomical Aspects of Crotananine Occurrence
Role of Crotananine as a Plant Secondary Metabolite in Defense Mechanisms
This compound is a type of pyrrolizidine (B1209537) alkaloid, a group of secondary metabolites produced by plants that are not essential for their basic life functions but are crucial for survival and interaction with the environment. labassociates.com These compounds are synthesized by plants as a defense mechanism against various threats. scielo.org.mx
Plants produce a diverse array of chemical compounds, including alkaloids, to protect themselves from herbivores and pathogens. numberanalytics.comresearchgate.net These chemical defenses can be highly effective, acting as toxins or deterrents to a wide range of organisms. nih.gov Pyrrolizidine alkaloids, such as this compound, are known for their toxicity to vertebrates and unpalatability to many herbivorous insects, thus playing a significant role in the plant's chemical defense system. scielo.br
The production of these defensive compounds is a key strategy for plants to compete in their environment. nih.gov In the case of the Crotalaria genus, which is known to produce this compound, these alkaloids are involved in protecting the plant from being eaten. scielo.brresearchgate.net This chemical defense is a dynamic and complex aspect of plant biology, involving the production of a variety of compounds to deter a multitude of potential threats. researchgate.net The presence of these alkaloids is a clear example of the biochemical mechanisms plants have evolved to survive. nih.gov
Presence of this compound as a Contaminant in Agricultural Products
The presence of this compound and other pyrrolizidine alkaloids in agricultural products is a significant concern due to their potential toxicity. scielo.br Contamination can occur when plants from the Crotalaria genus, which are known to contain these alkaloids, grow as weeds in fields where other crops are cultivated. wikipedia.org This can lead to the unintentional harvesting and mixing of these plants with agricultural commodities.
Detection in Grains and Plant-Based Feeds
The contamination of grains and plant-based animal feeds with this compound is a notable issue. scielo.brresearchgate.netnsw.gov.auprognosis-biotech.com Since many Crotalaria species are used as cover crops and green manures in agriculture, the potential for contamination of subsequent crops is a real possibility. scielo.brresearchgate.net The seeds and leaves of Crotalaria species contain high levels of these toxic alkaloids. scielo.br
The presence of mycotoxins, another class of natural toxins, in animal feed is a well-documented problem, and similar concerns apply to pyrrolizidine alkaloids like this compound. fao.org Contamination of animal feed can lead to adverse health effects in livestock. up.ac.za The global trade of agricultural commodities means that contaminated products can be widely distributed, making this a widespread issue. nih.gov
Table 1: Examples of Agricultural Products Susceptible to this compound Contamination
| Agricultural Product | Potential Source of Contamination |
| Grains (e.g., corn, wheat, barley) | Co-harvesting with Crotalaria weeds. scielo.brprognosis-biotech.commdpi.com |
| Plant-based animal feeds | Inclusion of contaminated grain or forage. scielo.brfao.org |
| Forage | Growth of Crotalaria species in pastures. nih.gov |
| Herbal remedies and teas | Accidental inclusion of Crotalaria plants. |
Methodological Advances in Monitoring Contamination
To ensure food and feed safety, various analytical methods have been developed to detect and quantify pyrrolizidine alkaloids, including this compound, in agricultural products. researchgate.net These methods are crucial for monitoring contamination levels and enforcing regulatory limits. nih.gov
Commonly used techniques include:
High-Performance Liquid Chromatography (HPLC): A widely used method for separating and quantifying compounds in a mixture. prognosis-biotech.comcdc.govwho.int HPLC can be coupled with various detectors for enhanced sensitivity and specificity. nih.gov
Gas Chromatography (GC): Another powerful technique for separating and analyzing compounds that can be vaporized without decomposition. prognosis-biotech.comcdc.gov
Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS or LC-MS), this technique provides detailed structural information, allowing for unequivocal identification of the contaminants. cdc.govwho.int
Enzyme-Linked Immunosorbent Assay (ELISA): A rapid and sensitive immunological assay used for screening large numbers of samples for the presence of specific substances. prognosis-biotech.com
The development of these analytical methods allows for the detection of contaminants at very low levels, which is essential for protecting human and animal health. ddtjournal.net Regulatory bodies like the EPA also develop and validate specific methods for monitoring contaminants in various matrices. epa.gov
Transformations of this compound in Fermented Products (e.g., Feed Additives)
Fermentation is a metabolic process that involves the action of microorganisms to bring about chemical changes in a substrate. sgu.ac.idnih.gov This process is widely used in the food and feed industry to enhance flavor, preserve products, and improve nutritional value. fems-microbiology.orgnih.gov
Microbial Metabolism of this compound during Fermentation Processes
During fermentation, microorganisms can metabolize and transform various compounds present in the raw materials. nih.gov This includes the potential breakdown or alteration of secondary metabolites like this compound. plos.org The metabolic activity of microbes such as lactic acid bacteria and yeasts can lead to the degradation or modification of complex organic molecules. nih.govfrontiersin.orglibretexts.org
Research has shown that microbial fermentation can significantly alter the chemical composition of the substrate. mdpi.com For instance, in the context of fermented Chinese herbal medicine used as a feed additive, a study observed that the fermentation process led to a significant increase in the abundance of 29 active compounds, one of which was identified as this compound. plos.org This suggests that under certain fermentation conditions, the concentration of this compound might increase rather than decrease. The specific microbial strains used and the fermentation conditions play a crucial role in determining the fate of compounds like this compound. mdpi.com
Impact on the Chemical Profile of Fermented Materials
In the case of feed additives, fermentation can enhance the nutritional profile and introduce bioactive compounds. plos.org The transformation of plant-based materials during fermentation can also affect the bioavailability and concentration of various phytochemicals. mdpi.com The increase in this compound observed in the aforementioned study on fermented Chinese herbal medicine highlights how fermentation can unexpectedly alter the concentration of certain compounds, which has implications for the safety and quality of the final product. plos.org
Q & A
Q. What are the established methodologies for synthesizing Crotananine and ensuring purity in laboratory settings?
To synthesize this compound, researchers typically employ multi-step organic reactions, such as cyclization or condensation, under controlled temperature and solvent conditions. Purification is achieved via column chromatography or HPLC, followed by characterization using NMR (¹H/¹³C) and mass spectrometry to confirm molecular identity and purity ≥95% . For reproducibility, detailed protocols must include solvent ratios, reaction times, and catalyst concentrations, as incomplete documentation can lead to variability in yield or impurity profiles .
Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?
Structural elucidation requires a combination of techniques:
- NMR spectroscopy identifies functional groups and stereochemistry by analyzing chemical shifts and coupling constants.
- X-ray crystallography resolves absolute configuration, critical for studying structure-activity relationships.
- FT-IR and UV-Vis spectroscopy validate functional groups and electronic transitions.
Researchers must cross-validate results with computational methods (e.g., DFT calculations) to address discrepancies in spectral interpretation .
Q. What in vitro assays are commonly used to evaluate this compound’s biological activity?
Standard assays include:
- Cell viability tests (e.g., MTT assay) to assess cytotoxicity.
- Enzyme inhibition studies (e.g., fluorescence-based kinetic assays) to determine IC₅₀ values.
- Receptor-binding assays (e.g., radioligand displacement) for target engagement.
Researchers should include positive/negative controls and replicate experiments (n ≥ 3) to minimize false positives .
Advanced Research Questions
Q. How can experimental design address variability in this compound’s pharmacokinetic data across studies?
Variability often arises from differences in model systems (e.g., rodent vs. human hepatocytes) or dosing protocols. To mitigate this:
Q. How should researchers resolve contradictions in pharmacological data on this compound’s mechanism of action?
Contradictions may stem from off-target effects or contextual biology (e.g., cell type-specific signaling). A systematic approach includes:
Q. What computational strategies are effective in predicting this compound’s interactions with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger) predicts binding poses but requires validation via MD simulations to assess stability.
- Machine learning models trained on affinity data can prioritize targets for experimental testing.
- Free-energy perturbation (FEP) calculations improve accuracy in binding affinity predictions but demand high computational resources .
Q. How can researchers optimize this compound’s solubility and bioavailability for in vivo studies?
- Co-crystallization with co-formers (e.g., cyclodextrins) enhances aqueous solubility.
- Nanoformulations (liposomes, polymeric nanoparticles) improve bioavailability by bypassing first-pass metabolism.
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling guides dosing regimens to maintain therapeutic plasma levels .
Q. What interdisciplinary approaches are critical for studying this compound’s ecological impact?
- Metabolomics identifies degradation products in environmental samples.
- Toxicogenomics assesses gene expression changes in non-target organisms.
- Life-cycle assessment (LCA) quantifies environmental persistence and bioaccumulation potential. Collaboration with ecologists ensures ecological relevance of lab-to-field extrapolations .
Methodological Best Practices
- Data Contradictions : Use Cochrane-style systematic reviews to synthesize evidence, prioritizing studies with transparent methodologies and conflict-of-interest disclosures .
- Statistical Rigor : Apply ANOVA with post-hoc tests for multi-group comparisons and report effect sizes (Cohen’s d) to avoid overinterpreting p-values .
- Reproducibility : Archive raw data and code in repositories like Zenodo, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
